molecular formula C17H15NO3S2 B2888875 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate CAS No. 953250-43-6

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate

Cat. No.: B2888875
CAS No.: 953250-43-6
M. Wt: 345.43
InChI Key: GDPRJVQHZCKRKC-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate is an organic compound that features a thiophene ring, an isoxazole ring, and a benzylthioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The benzylthioacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Isoxazolines.

    Substitution: Various substituted benzylthioacetate derivatives.

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate would depend on its specific application. For instance, if used as an antimicrobial agent, it might target bacterial cell walls or enzymes. If explored for anticancer properties, it could interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate is unique due to the combination of its thiophene, isoxazole, and benzylthioacetate moieties, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-benzylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-17(12-22-11-13-5-2-1-3-6-13)20-10-14-9-15(21-18-14)16-7-4-8-23-16/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPRJVQHZCKRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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